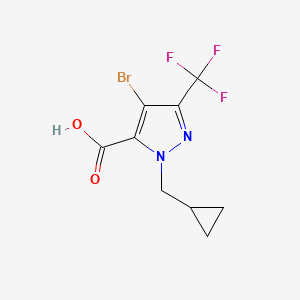

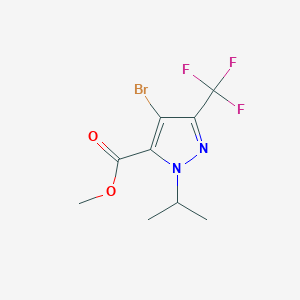

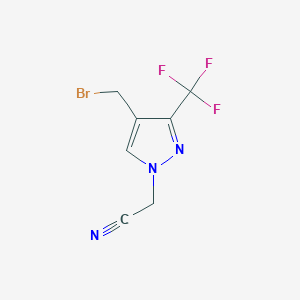

2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Descripción general

Descripción

2-(4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (BMTFP) is an organic compound with a wide range of applications in scientific research. It is a nitrogen-containing molecule with a five-membered ring structure. BMTFP has been used in various fields of research, including biochemistry, physiology, and drug discovery.

Aplicaciones Científicas De Investigación

Efficient Synthesis Techniques

One research application involves the development of efficient synthesis methods for heterocyclic compounds. For example, a study demonstrated an efficient TBTU-mediated synthesis technique for creating 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acid with amines, showcasing the utility of similar compounds in synthesizing complex molecules with high yield and purity (Prabakaran, Khan, & Jin, 2012).

Antioxidant Activity

The compound's derivatives have been explored for their antioxidant activity. A study synthesized polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety using a key intermediate similar to the compound . Some synthesized compounds exhibited antioxidant activity comparable to ascorbic acid, highlighting the potential for discovering new antioxidants from pyrazole derivatives (El‐Mekabaty, 2015).

Structural and Magnetic Studies

Another application is in the field of crystallography and materials science, where pyrazole derivatives are used to study molecular structures and properties. For instance, the structural and magnetic characteristics of a tris iron(II) complex of a pyrazole-related ligand were reported, contributing to our understanding of low-spin states in metal complexes and their stability in solutions (García-López et al., 2018).

Novel Heterocyclic Systems

Research on novel heterocyclic systems is another significant application. A study heating ethyl 3-[β-(benzimidazol-2-yl)hydrazine]-2-(polyfluorobenzoyl)acrylates in acetonitrile resulted in derivatives of a new heterocyclic system, showcasing the role of pyrazole derivatives in the development of new molecular frameworks with potential applications in pharmacology and material science (Lipunova et al., 1996).

Catalysis and Organic Transformations

Moreover, pyrazole derivatives have been employed as catalysts or ligands in organic transformations. A copper complex with a TEMPO moiety and a pyrazole-related ligand catalyzed the aerobic oxidation of primary alcohols, demonstrating the compound's utility in catalysis and synthesis of organic compounds (Lu et al., 2008).

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving compounds with a trifluoromethyl group .

Biochemical Pathways

It’s worth noting that trifluoromethylation reactions often involve carbon-centered radical intermediates .

Pharmacokinetics

The compound is slightly soluble in water , which may affect its absorption and distribution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, this compound should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents .

Propiedades

IUPAC Name |

2-[4-(bromomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQFRUIKEMKRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC#N)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile | |

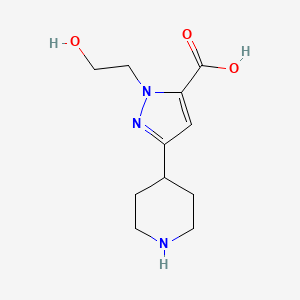

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.